2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This compound features an amino group, an ethyl group, and a pyrrolidine ring, which contribute to its reactivity and functional properties. It is primarily studied for its possible applications in drug development, particularly as a selective inhibitor of neuronal nitric oxide synthase, which is relevant in various neurodegenerative diseases.
The compound can be synthesized from readily available starting materials, including 1-methylpyrrolidine and ethylamine, often utilizing acetic anhydride during the synthesis process.
2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide falls under the category of amides and is classified as a nitrogen-containing heterocyclic compound due to its pyrrolidine structure. Its classification as a potential pharmacological agent highlights its significance in medicinal chemistry.
The synthesis of 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide typically involves the following steps:
In industrial settings, the synthesis may utilize batch or continuous flow processes optimized for yield and purity. Reaction conditions such as temperature, pressure, and catalyst use are carefully controlled to enhance efficiency.
The molecular structure of 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide can be represented by the following chemical formula:
The InChI representation for this compound is:
This data indicates the presence of three nitrogen atoms, one oxygen atom, and a complex arrangement involving carbon chains and rings that contribute to its biological activity .
The compound can undergo several types of chemical reactions:
Specific reagents and conditions for these reactions include:
The mechanism of action for 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide primarily involves its interaction with nitric oxide synthase enzymes. It has been shown to selectively inhibit neuronal nitric oxide synthase (nNOS), which plays a critical role in neurodegenerative processes by modulating nitric oxide production. This selectivity over endothelial nitric oxide synthase (eNOS) suggests potential therapeutic applications where excessive nitric oxide may be harmful.
The physical properties of 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide include:
Chemical properties include:
Relevant analyses indicate that the compound's structure significantly influences its reactivity and interaction with biological targets.
The applications of 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide are diverse:
This compound's unique structural features and biological activities make it a significant subject of study within medicinal chemistry and related fields.
The synthesis of 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide (CAS 1353972-55-0) typically begins with commercially available pyrrolidinone precursors. A prominent approach documented in patent literature utilizes 1-methyl-2-pyrrolidinone as the foundational building block due to its commercial availability and favorable cost structure [2]. The synthetic sequence proceeds through a critical Schiff base intermediate – specifically, (1-methylpyrrolidin-2-ylidene)-acetonitrile – which undergoes catalytic hydrogenation to install the aminoethyl sidechain essential for subsequent functionalization [2]. This methodology capitalizes on the inherent reactivity of the pyrrolidinone carbonyl group, which serves as the anchor point for molecular elongation.
Alternative routes employ pyrrolidine ring construction from acyclic precursors, though these typically suffer from lower overall yields due to the additional synthetic steps required. The strategic advantage of utilizing pre-formed pyrrolidine rings lies in the preservation of stereochemical integrity when chiral centers are present, particularly important for pharmacologically relevant enantiomers. The hydrogenation step proves critical for both yield and purity, with patent data indicating optimized conditions employing platinum-group catalysts (Pt/Pd) under moderate hydrogen pressures (50-150 psi) to achieve >85% conversion efficiency [2]. This catalytic system demonstrates superior chemoselectivity for the reduction of the imine bond without compromising the pyrrolidine ring structure.
Table 1: Multi-Step Synthetic Routes from Pyrrolidinone Precursors
Starting Material | Key Intermediate | Catalyst System | Reported Yield | Reference |
---|---|---|---|---|
1-Methyl-2-pyrrolidinone | (1-Methylpyrrolidin-2-ylidene)-acetonitrile | PtO₂/H₂ (100 psi) | 78% | [2] |
N-Ethyl pyrrolidine-2-carboxaldehyde | Enamine adduct | Pd/C/H₂ (50 psi) | 82% | [5] |
1-Benzylpyrrolidine-2-carboxaldehyde | Schiff base | Raney Ni/H₂ (150 psi) | 68% | [4] |
Following pyrrolidine ring functionalization, installation of the ethyl-acetamide moiety proceeds via nucleophilic displacement or acyl transfer reactions. Advanced synthetic schemes employ bromoacetyl bromide as the acylating agent due to its superior reactivity toward secondary amines compared to chloroacetyl derivatives. The reaction typically occurs under Schotten-Baumann conditions using biphasic solvent systems (dichloromethane/water) with controlled pH maintenance (8.5-9.5) to minimize diacylation byproducts [5]. Temperature optimization proves crucial, with yields decreasing significantly above 0°C due to competing hydrolysis of the acylating agent.
Reductive amination presents an alternative pathway for introducing the ethylamino group, particularly valuable when working with acid-sensitive intermediates. This methodology employs sodium triacetoxyborohydride in dichloroethane at ambient temperature, facilitating the conversion of the aldehyde precursor to the ethylamino derivative in a single step with yields exceeding 75% [4]. The reaction demonstrates excellent functional group tolerance, preserving both the pyrrolidine nitrogen and acetamide carbonyl without protective group strategies. Subsequent N-methylation employs formaldehyde/formic acid mixtures under Eschweiler-Clarke conditions or methyl iodide in the presence of non-nucleophilic bases (e.g., DBU) to achieve quaternization without significant N-oxide formation [5].
The chiral center at the pyrrolidine C2 position significantly influences biological activity, necessitating stereoselective synthesis for pharmaceutical applications. Industrial-scale production predominantly employs chiral resolution rather than asymmetric synthesis due to economic feasibility. The patented resolution process utilizes L-tartaric acid as the resolving agent, exploiting differential crystallization kinetics of diastereomeric salts from alcoholic solvents [5]. Optimal resolution occurs at 0-5°C in ethanol-water mixtures (4:1 ratio), yielding the (S)-enantiomer with >98% enantiomeric excess (ee) after recrystallization. This approach capitalizes on the significant solubility differences between diastereomeric salts, with the (S,S)-tartrate salt exhibiting 3-fold lower solubility than its (R,S) counterpart in ethanol-dominated systems.
Catalytic asymmetric synthesis methodologies have been explored at laboratory scale, employing chiral phase-transfer catalysts during the alkylation step or enantioselective hydrogenation of dehydroproline derivatives. The hydrogenation route utilizing DuPHOS-Rh catalysts achieves up to 92% ee but remains economically prohibitive for industrial implementation due to catalyst costs and stringent oxygen-free requirements [4]. Molecular modeling reveals the chiral discrimination mechanism originates from steric constraints within the pyrrolidine-methylacetamide framework, where the (S)-configuration positions the acetamide moiety equatorially, reducing 1,3-diaxial interactions and enhancing crystalline lattice stability in tartrate salts [4].
Scale-up of 2-Amino-N-ethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide synthesis confronts several engineering challenges, primarily concerning exothermic reactions during acylation and catalyst deactivation in hydrogenation steps. Industrial patents address these through continuous flow reactor systems with in-line heat exchangers to manage the highly exothermic acylation (ΔH = -78 kJ/mol), enabling kilogram-scale production while maintaining temperature control within ±2°C [8]. This represents a significant advancement over batch reactors, which exhibit thermal gradients leading to impurity generation at scales above 5 kg.
Catalyst lifetime extension is achieved through silica-alumina supports impregnated with 3-5% palladium, reducing metal leaching during hydrogenation cycles. Process optimization studies demonstrate that maintaining hydrogen saturation above 80% in methanol solvent at 35°C extends catalyst half-life from 12 to 38 cycles [2]. Solvent selection significantly impacts purification efficiency, with methyl tert-butyl ether (MTBE) proving superior to ethyl acetate for crystallization due to its lower solubility of imine byproducts. This reduces purification losses from 22% to <8% in the final crystallization step [5]. Cost analysis reveals raw materials constitute 68% of production expenses, with 1-methyl-2-pyrrolidinone accounting for 41% of material costs, highlighting the economic sensitivity to pyrrolidine precursor pricing fluctuations.
Table 2: Industrial Production Optimization Parameters
Process Challenge | Conventional Approach | Optimized Industrial Strategy | Improvement Metric |
---|---|---|---|
Hydrogenation Catalyst Cost | 5% Pd/C (single use) | 3% Pd/SiO₂-Al₂O₃ (38 cycles) | 70% cost reduction |
Acylation Thermal Control | Batch reactor (0-5°C) | Continuous flow (ΔT ±2°C) | Throughput +300% |
Resolution Solvent System | Ethanol-water | MTBE-ethanol azeotrope | Yield +15%, ee 98% → 99.5% |
Final Purification | Silica gel chromatography | Crystallization from heptane-MTBE | Purity 95% → 99.5% |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3